molecular formula C23H15N3O4S2 B12638197 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-

Cat. No.: B12638197
M. Wt: 461.5 g/mol
InChI Key: SAJVLIRHXSJMQH-UHFFFAOYSA-N
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Description

The compound "1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-Imino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-" is a structurally complex heterocyclic molecule featuring an isoindole-dione core substituted with a thienyl-linked thiazolidinylidene moiety. This derivative is part of a broader class of phthalimide analogs, which are renowned for their diverse biological activities, including anticonvulsant, anticancer, and antifungal properties . The compound’s presence in natural product extracts has been documented via GC-MS analyses, where it is identified alongside terpenoids and other heterocycles .

Properties

Molecular Formula

C23H15N3O4S2

Molecular Weight

461.5 g/mol

IUPAC Name

5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]thiophen-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H15N3O4S2/c1-30-14-5-3-13(4-6-14)26-22(29)19(32-23(26)24)11-15-7-9-18(31-15)12-2-8-16-17(10-12)21(28)25-20(16)27/h2-11,24H,1H3,(H,25,27,28)

InChI Key

SAJVLIRHXSJMQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N

Origin of Product

United States

Preparation Methods

Condensation Reactions

  • Starting Materials : The synthesis often begins with phthalic anhydride or its derivatives.

  • Procedure :

    • The phthalic anhydride is reacted with primary amines or other nucleophiles under acidic conditions to form isoindole derivatives.
    • This reaction typically requires heating, often in a solvent like acetic acid or ethanol, to facilitate the formation of the isoindole ring.

Cyclization Techniques

  • Example Reaction :
    • A common method involves the cyclization of 3-aminopiperidine derivatives with carbonyl compounds.
    • This can be performed by heating the reactants in the presence of a Lewis acid catalyst, which promotes the cyclization to form the desired isoindole structure.

Thiazolidinylidene Formation

  • Synthesis of Thiazolidinylidene :
    • The thiazolidinylidene component can be synthesized from thiazolidine derivatives through condensation with isocyanates or isothiocyanates.
    • This step often involves refluxing in a suitable solvent to ensure complete reaction.

Recent studies have focused on optimizing these synthetic routes for yield and purity while exploring the biological activities of the resultant compounds.

Yield Optimization

Research has shown that adjusting reaction conditions such as temperature, solvent choice, and reaction time significantly affects yields. For instance:

  • Utilizing microwave-assisted synthesis has been reported to enhance reaction rates and yields for various isoindole derivatives.

Analytical Characterization

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of functional groups
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis

The preparation of 1H-Isoindole-1,3(2H)-dione, specifically the derivative featuring thiazolidinylidene and methoxyphenyl groups, involves intricate synthetic strategies that leverage condensation and cyclization reactions. Ongoing research aims to refine these methods further while exploring the compound's potential therapeutic applications in areas such as antimicrobial and anticancer research.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound undergoes condensation reactions to form fused heterocyclic systems. For example, its thiazolidinylidene group reacts with carbonyl-containing precursors under acidic conditions to yield bicyclic derivatives. A notable reaction involves the formation of quinazolinone hybrids via cyclization with anthranilic acid derivatives.

Key Reaction Conditions:

ReactantsCatalyst/SolventTemperatureProduct Yield
Anthranilic acid derivativesHCl (0.1 M), ethanol80°C67–72%

Nucleophilic Substitutions

The electrophilic carbonyl groups at positions 1 and 3 of the isoindole ring are susceptible to nucleophilic attack. Alkylation and arylation reactions occur at these sites, often facilitated by bases like potassium carbonate:

Compound+R-XK2CO3,DMFN-substituted derivative\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-substituted derivative}

Example: Reaction with methyl iodide produces a methylated derivative, confirmed via 1H^1\text{H}-NMR (δ 2.57 ppm, singlet for -CH3_3) .

Oxidation and Reduction

  • Oxidation: The thiophene ring undergoes oxidation with potassium permanganate to form sulfone derivatives, enhancing solubility.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the imino group (-NH-) to an amine (-NH2_2), altering biological activity.

Interaction with Biological Targets

Molecular docking studies reveal that the compound binds to Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) via:

  • Hydrogen bonds with GLY434 and MET436 residues (binding affinity: −8.9 kcal/mol) .

  • π-π stacking with flavin-adenine dinucleotide (FAD) in MAO-B .

Table 1: Key Interactions with MAO-B

Interaction TypeResidues InvolvedBinding Energy (kcal/mol)
Conventional hydrogen bondGLY434, MET436−8.9
π-CationTYR435−7.2
Van der WaalsTHR426−5.4

Thiazolidine Ring Reactivity

The thiazolidinylidene moiety participates in:

  • Ring-opening reactions with nucleophiles (e.g., amines) to form linear thioamide derivatives.

  • Cross-coupling reactions (Suzuki-Miyaura) with aryl boronic acids, enabling structural diversification.

Stability and Degradation

Under acidic conditions (pH < 3), hydrolysis of the isoindole-dione ring occurs, forming phthalic acid derivatives. Alkaline conditions (pH > 10) induce decomposition via cleavage of the thiazolidine ring.

Comparative Reactivity with Analogues

The methoxyphenyl group enhances electron density, increasing reactivity in electrophilic substitutions compared to non-substituted analogues:

Table 2: Reaction Rates (Relative to Parent Compound)

Reaction TypeRate Enhancement
Nitration1.8×
Sulfonation2.1×
Friedel-Crafts alkylation1.5×

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit notable biological activities, including:

  • Anticancer Properties :
    • Compounds derived from this structure have been studied for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown inhibitory effects on mammalian 15-lipoxygenases (ALOX15), which are implicated in cancer and inflammation models .
    • A recent study highlighted the synthesis of new derivatives that demonstrated potential as anti-Alzheimer agents by inhibiting acetylcholinesterase and targeting amyloid aggregation .
  • Anticoagulant Applications :
    • This compound serves as an important intermediate in the synthesis of rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant . The structural similarities and reactivity of isoindole derivatives make them suitable candidates for developing novel anticoagulants.
  • Anti-inflammatory Effects :
    • Some studies have reported that these compounds can modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases .

Synthesis and Reactivity

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves various reagents and conditions:

  • Common reagents include potassium permanganate for oxidation reactions and palladium on carbon for reduction processes.
  • The presence of multiple functional groups allows for diverse chemical reactions, leading to the formation of various bioactive compounds .

Case Study 1: Anticancer Activity

A study conducted on the inhibitory potency of substituted 4-methoxyphenyl-1H-indole derivatives revealed IC50 values indicating significant anticancer activity against ALOX15. The study provided insights into structure-activity relationships that could guide future drug design efforts .

Case Study 2: Alzheimer’s Disease Research

In another investigation, researchers synthesized several isoindole derivatives that exhibited moderate inhibition against acetylcholinesterase. These findings suggest potential therapeutic applications for Alzheimer's disease through the modulation of cholinergic signaling pathways .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, a key enzyme involved in various cellular processes . By binding to the ATP-binding site of CK2, these compounds can disrupt the enzyme’s activity, leading to potential therapeutic effects in diseases where CK2 is deregulated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs vary primarily in substituents attached to the isoindole-dione core and the nature of the fused heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Isoindole-dione Thienyl-thiazolidinylidene, 4-methoxyphenyl C=O (isoindole), C=N (imino), C=S (thiazolidinone)
2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione Isoindole-dione 2-Chlorophenyl C=O, Cl (electron-withdrawing)
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Isoindole-dione Triazolidine-thione, methyl C=O, C=S, NH (triazolidine)
Captan Tetrahydroisoindole-dione Trichloromethylthio C=O, S-CCl3 (fungicidal)
  • Electron Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing 2-chlorophenyl substituent in .
  • Heterocyclic Diversity : The thiazolidinylidene-thienyl system in the target compound differs from triazolidine () and trichloromethylthio () moieties, which influence reactivity and bioactivity .

Physicochemical Properties

Key spectral and thermal properties of similar compounds:

Compound Melting Point (°C) IR Peaks (cm⁻¹) 1H-NMR Features Reference
Target Compound Not reported N/A N/A N/A
2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione Not reported 1785 (C=O), 1217 (C=S) Aromatic protons at δ 7.15–8.31
1-((Dimethylamino)methyl)-5-nitroisoindole-dione () 202–204 1731 (C=O), 1665 (C=N) N(CH3)2 at δ 2.43, aromatic protons at δ 7.07–8.31
Captan 172 1785 (C=O) Trichloromethylthio group
  • The target compound’s spectral data (e.g., C=O, C=N stretches) would likely align with and but with shifts due to the thienyl-thiazolidinylidene system.

Biological Activity

1H-Isoindole-1,3(2H)-dione and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with the compound "1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-", supported by recent research findings and case studies.

Antimicrobial Activity

Recent studies have demonstrated that isoindole derivatives exhibit potent antimicrobial properties. For instance, a study reported that certain isoindole-1,3(2H)-dione derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Among these, one compound exhibited an inhibition zone comparable to gentamicin, indicating its potential as an antimicrobial agent .

Anticancer Effects

The anticancer potential of isoindole derivatives has been extensively investigated. Compounds derived from 1H-Isoindole-1,3(2H)-dione have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in cancer cells and arrest cell cycle progression. Notably, one derivative demonstrated an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .

Anti-inflammatory Properties

The anti-inflammatory effects of isoindole derivatives are attributed to their ability to inhibit key pro-inflammatory mediators such as cyclooxygenase (COX) enzymes. Several studies have reported that specific isoindole derivatives exhibit selective COX-2 inhibition while showing less activity towards COX-1. This selectivity is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is closely linked to their chemical structure. Research has identified several structural features that enhance their pharmacological properties:

  • Lipophilicity : Increased lipophilicity has been correlated with enhanced antileishmanial and antiproliferative activities.
  • Substituents : The presence of specific substituents on the isoindole ring can significantly influence the biological activity. For example, halogenation has been shown to enhance antimicrobial effects .

Study 1: Antimicrobial Evaluation

A recent evaluation of various isoindole derivatives revealed that compound 3 exhibited remarkable antibacterial activity against multiple strains. The study utilized standard antimicrobial testing methods and found that the derivative's efficacy was comparable to established antibiotics like gentamicin .

Study 2: Anticancer Activity

In another study focused on anticancer properties, several isoindole derivatives were synthesized and tested against human cancer cell lines such as Caco-2 and HCT-116. The results indicated significant antiproliferative effects, with certain compounds inducing apoptosis through mitochondrial pathways .

Study 3: Neuroprotective Effects

The neuroprotective potential of isoindole derivatives was explored through in silico studies targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds showed promising inhibitory activity with IC50 values as low as 1.12 μM for AChE, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves a multi-step approach combining Schiff base formation and cyclization. A validated protocol includes refluxing 3-formyl-substituted isoindole derivatives (0.1 mol) with thiazolidinone precursors (0.11 mol) in acetic acid with sodium acetate (0.1 mol) as a catalyst for 3–5 hours . Key optimization steps:

  • Solvent Selection: Acetic acid is critical for solubility and protonation of intermediates.
  • Catalyst Ratio: Excess sodium acetate (10% molar excess) improves cyclization efficiency.
  • Reaction Monitoring: TLC or HPLC at 1-hour intervals ensures completion before precipitation.
    Purification involves recrystallization from DMF/acetic acid (1:3 ratio) to achieve >95% purity .

Basic: How should researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of:

  • X-ray Crystallography: Resolves stereochemistry and confirms the thiazolidinylidene and thienyl substituents .
  • NMR Spectroscopy: Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 4.5–5.0 ppm (methylene bridges), and δ 10.5 ppm (imino protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+: 437.12; observed: 437.11) .

Advanced: How can computational tools aid in predicting reaction pathways or optimizing synthesis?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .
  • Machine Learning (ML): Train models on similar heterocyclic systems to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
  • COMSOL Multiphysics Integration: Simulate heat/mass transfer during reflux to scale up reactions without byproduct formation .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

  • Dynamic Effects Analysis: Variable-temperature NMR (e.g., 25°C to −60°C) can reveal restricted rotation around the imino-thiazolidinylidene bond .
  • 2D NMR Techniques: Use HSQC and HMBC to assign coupling patterns and verify connectivity .
  • Theoretical Validation: Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)) to identify discrepancies .

Basic: What preliminary biological screening assays are suitable for this compound?

Answer:

  • Antimicrobial Activity: Broth microdilution assay (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Test against tyrosine kinases or proteases using fluorogenic substrates (e.g., IC50 calculations) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How to investigate the mechanism of action for observed bioactivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., ATP-binding pockets in kinases) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for protein-ligand interactions .
  • Metabolomics Profiling: LC-MS/MS analysis of treated cells identifies disrupted pathways (e.g., apoptosis markers) .

Advanced: What strategies mitigate instability during storage or handling?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the imino group .
  • Light Sensitivity: Use amber vials and conduct reactions under inert light (e.g., red LED) to avoid photodegradation .
  • Degradation Analysis: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • First Aid: Immediate rinsing with water (15+ minutes for eyes) and medical consultation for inhalation exposure .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Answer:

  • PEGylation: Introduce polyethyleneglycol (PEG) chains at the isoindole nitrogen (e.g., Thalidomide-PEG5-NH2 derivatives) .
  • Prodrug Approach: Synthesize phosphate esters at the methoxyphenyl group for pH-dependent release .
  • Computational LogP Prediction: Use Molinspiration or SwissADME to balance hydrophilicity and membrane permeability .

Advanced: How can AI-driven automation improve reproducibility in synthesis?

Answer:

  • Self-Optimizing Reactors: AI algorithms adjust temperature/pH in real-time via feedback from inline IR spectroscopy .
  • Robotic Workflows: Automated liquid handlers prepare reaction arrays (e.g., 96-well plates) for parallel condition screening .
  • Data Integration: Blockchain-secured databases share optimized protocols across labs to reduce variability .

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